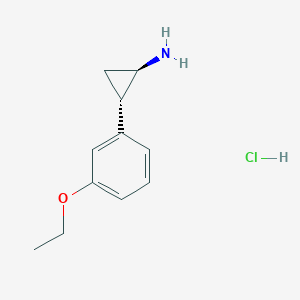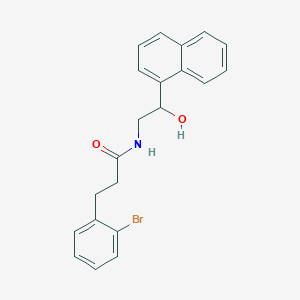![molecular formula C7H13N5O2 B2894151 ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate CAS No. 321432-52-4](/img/structure/B2894151.png)
ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate” is a chemical compound with the molecular formula C7H13N5O2 . It contains an ethyl acetate group and a tetrazole group, which is a type of heterocyclic compound that contains four nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, which contains four nitrogen atoms and one carbon atom, and the ethyl acetate group, which contains an ester functional group. The dimethylamino group would be attached to one of the nitrogen atoms in the tetrazole ring .Aplicaciones Científicas De Investigación
Drug Delivery Systems
Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate: can be used to create stimuli-responsive polymersomes, which are vesicles that can deliver drugs to specific sites within the body . These polymersomes can respond to changes in pH and temperature, making them ideal for targeted drug delivery, especially in cancer therapy where they can release chemotherapy agents directly to the tumor site, minimizing side effects.
Gene Therapy
The compound’s ability to form polymersomes also makes it suitable for gene therapy applications. The polymersomes can encapsulate genetic material and protect it from degradation while facilitating its delivery to target cells . This application is particularly promising for treating genetic disorders by delivering corrective genes.
Nanoreactors
Polymersomes formed from this compound can act as nanoreactors . These are tiny vessels that enable reactions to occur in a controlled and isolated environment. This is useful in various fields, including synthetic chemistry and materials science, where precise reaction conditions are required.
Artificial Organelles
In the field of synthetic biology, these polymersomes can be designed to mimic the function of natural organelles . They can be used to compartmentalize biochemical processes, thereby creating artificial cells or cell-like structures that can perform specific functions.
Theranostics
Theranostics is an emerging field that combines therapy and diagnostics. Polymersomes made from ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate can be engineered to diagnose and treat diseases simultaneously . For example, they can be loaded with a diagnostic agent and a therapeutic agent, allowing for the simultaneous imaging and treatment of diseases like cancer.
Antiviral and Antimicrobial Agents
Indole derivatives, which share a similar structure to the compound , have shown potential as antiviral and antimicrobial agents . By incorporating the compound into indole-based frameworks, it may enhance the biological activity and efficacy of these agents.
Biological Sensors
The compound’s responsive nature to pH and temperature changes can be utilized in the development of biological sensors . These sensors can detect and measure biological changes in the environment, which is crucial in medical diagnostics and environmental monitoring.
Material Science
In material science, the compound can be used to create smart materials that change their properties in response to external stimuli . This has applications in creating self-healing materials, adaptive clothing, and responsive surfaces.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with a variety of biological targets, including cancer cells, microbes, and various types of disorders in the human body .
Mode of Action
Similar compounds, like deanol, have been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia . This suggests that ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate might interact with its targets in a way that modulates neurological and psychological processes.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
ethyl 2-[5-(dimethylamino)tetrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O2/c1-4-14-6(13)5-12-7(11(2)3)8-9-10-12/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQDRNACCWOILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894076.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)
![4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2894086.png)

![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)
